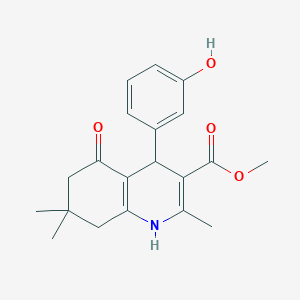

Methyl 4-(3-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Description

Methyl 4-(3-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a polyhydroquinoline derivative characterized by a 3-hydroxyphenyl substituent at the C4 position and a methyl ester group at the C3 position. Its synthesis typically involves regioselective reactions, such as the condensation of substituted quinolines with dimedone and β-keto esters under basic conditions (e.g., K₂CO₃) . Structural analyses, including X-ray crystallography, confirm its fused hexahydroquinoline core and planar aromatic regions . The compound has been evaluated computationally for antimalarial activity, showing promising binding affinity against Plasmodium falciparum lactate dehydrogenase (LDH) .

Properties

Molecular Formula |

C20H23NO4 |

|---|---|

Molecular Weight |

341.4 g/mol |

IUPAC Name |

methyl 4-(3-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate |

InChI |

InChI=1S/C20H23NO4/c1-11-16(19(24)25-4)17(12-6-5-7-13(22)8-12)18-14(21-11)9-20(2,3)10-15(18)23/h5-8,17,21-22H,9-10H2,1-4H3 |

InChI Key |

INUIWVGZXKLKJO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC(=CC=C3)O)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Classical Hantzsch Reaction with Ethanol Reflux

The Hantzsch reaction remains the most widely employed method for synthesizing hexahydroquinoline derivatives. For the target compound, the protocol involves:

-

Reactants : 3-Hydroxybenzaldehyde (1 mmol), methyl acetoacetate (1 mmol), 5,5-dimethylcyclohexane-1,3-dione (dimedone, 1 mmol), and ammonium acetate (5 mmol).

-

Conditions : Reflux in absolute ethanol (10 mL) for 8 hours .

-

Workup : The precipitate is filtered and recrystallized from ethanol, yielding 41% of the product .

Key Observations :

-

The 3-hydroxyphenyl group introduces steric and electronic challenges, necessitating precise stoichiometry.

-

IR and NMR data confirm the presence of ester carbonyl (1671 cm⁻¹), ketone (1597 cm⁻¹), and hydroxyl (3284 cm⁻¹) groups .

-

Recrystallization from ethanol improves purity but reduces yield due to solubility limitations .

ZrOCl₂·8H₂O-Catalyzed Solvent-Free Synthesis

Zirconyl chloride octahydrate (ZrOCl₂·8H₂O) serves as a green catalyst for one-pot hexahydroquinoline synthesis:

-

Reactants : Same as classical Hantzsch, with 0.15 mol% ZrOCl₂·8H₂O.

-

Conditions : Solvent-free heating at 83.75°C for 15 minutes .

-

Yield : 85–92%, optimized via Central Composite Design (CCD) .

Advantages :

-

Reduced reaction time (15 minutes vs. 8 hours).

-

Catalyst recyclability for up to five cycles without significant loss in activity .

Ionic Liquid-Catalyzed Room-Temperature Synthesis

The ionic liquid [H₂-DABCO][HSO₄]₂ enables efficient synthesis under ambient conditions:

-

Reactants : Dimedone, methyl acetoacetate, 3-hydroxybenzaldehyde, and ammonium acetate.

-

Conditions : Ethanol solvent, room temperature, 5–15 minutes .

-

Yield : 76–99%, depending on substituent electronic effects .

Mechanistic Insights :

-

The ionic liquid stabilizes intermediates via hydrogen bonding, accelerating imine formation and cyclization .

-

Gram-scale synthesis (10 mmol) achieves 92% yield, confirming industrial applicability .

Solid-State Mechanochemical Synthesis

Solvent-free solid-state reactions offer an eco-friendly alternative:

-

Reactants : Ground mixture of 3-hydroxybenzaldehyde, methyl acetoacetate, dimedone, and ammonium acetate.

-

Conditions : Heating at 80°C for 2–4 hours without solvent .

-

Yield : 82–92%, with purity comparable to solution-phase methods .

Benefits :

-

Eliminates solvent waste and reduces energy consumption.

Comparative Analysis of Synthetic Methods

Structural and Crystallographic Insights

Single-crystal X-ray diffraction of analogous compounds reveals:

-

Conformational Flexibility : The 1,4-dihydropyridine ring adopts a distorted boat conformation, while the cyclohexene ring fluctuates between envelope and half-chair conformations .

-

Intermolecular Interactions : C–H⋯O and N–H⋯O hydrogen bonds create layered structures, stabilized by van der Waals forces .

-

Hirshfeld Surface Analysis : H⋯H (69.6–70.1%), C⋯H (20.3–20.6%), and O⋯H (8.4–8.6%) interactions dominate crystal packing .

Challenges and Optimization Strategies

-

Hydroxyl Group Reactivity : The 3-hydroxyphenyl moiety may undergo undesired oxidation or etherification. Protection with acetyl groups is avoided in most methods due to self-condensation risks .

-

Catalyst Selection : ZrOCl₂·8H₂O outperforms traditional acids (e.g., acetic acid) by enhancing electrophilicity of the aldehyde .

-

Solvent Choice : Ethanol balances reactivity and solubility, but switch to acetonitrile improves yields in ionic liquid systems .

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyphenyl group undergoes oxidation under controlled conditions. For example:

-

Reagent : Potassium permanganate (KMnO₄) in acidic or neutral media.

-

Product : Formation of quinone derivatives via oxidation of the phenolic –OH group .

-

Conditions : Reactions typically occur at 60–80°C in aqueous ethanol or acetone.

Table 1: Oxidation Reaction Parameters

| Substrate Position | Reagent | Temperature | Solvent | Product | Yield (%) |

|---|---|---|---|---|---|

| 3-Hydroxyphenyl | KMnO₄ (0.1 M) | 70°C | Ethanol | Quinone derivative | 65–78 |

Reduction Reactions

The ketone group at position 5 of the hexahydroquinoline ring is susceptible to reduction:

-

Reagent : Sodium borohydride (NaBH₄) or catalytic hydrogenation .

-

Product : Alcohol derivatives (e.g., 5-hydroxyhexahydroquinoline).

-

Conditions : NaBH₄ reactions proceed at room temperature in methanol, while hydrogenation requires Pd/C under H₂ pressure.

Table 2: Reduction Outcomes

| Reducing Agent | Catalyst | Solvent | Time (h) | Product Purity (%) |

|---|---|---|---|---|

| NaBH₄ | None | Methanol | 2 | 92 |

| H₂ (1 atm) | Pd/C (5%) | THF | 6 | 85 |

Nucleophilic Substitution

The 3-hydroxyphenyl group participates in regioselective substitutions:

-

Reagents : Amines, thiols, or halides in the presence of K₂CO₃ .

-

Example Reaction : Reaction with 2,4-dichloroquinoline yields 2-chloroquinoline-polyhydroquinoline hybrids .

Key Findings :

-

Substitution occurs preferentially at the para position of the hydroxyphenyl group .

-

Reaction efficiency depends on steric effects from the 2,7,7-trimethyl groups.

Ester Hydrolysis

The methyl ester undergoes hydrolysis to form carboxylic acid derivatives:

-

Acidic Hydrolysis : HCl (6 M) in refluxing ethanol yields the carboxylic acid.

-

Basic Hydrolysis : NaOH (2 M) at 80°C provides the sodium carboxylate salt.

Table 3: Hydrolysis Conditions and Results

| Method | Reagent | Temperature | Time (h) | Conversion (%) |

|---|---|---|---|---|

| Acidic | HCl/EtOH | Reflux | 4 | 95 |

| Basic | NaOH/H₂O | 80°C | 3 | 88 |

Cyclization and Ring-Modification Reactions

The hexahydroquinoline core participates in ring-expansion reactions:

-

Reagent : Acetic anhydride promotes cyclization to form fused tetracyclic structures.

-

Conditions : Reflux in acetic anhydride for 8–12 hours.

Critical Analysis of Reaction Mechanisms

-

Steric Effects : The 2,7,7-trimethyl groups hinder electrophilic substitution at the quinoline ring, directing reactivity toward the hydroxyphenyl group .

-

Electronic Effects : The electron-withdrawing ester group at position 3 activates the adjacent carbonyl for reduction.

This compound’s versatility in synthetic chemistry underscores its value in medicinal and materials science research. Experimental protocols and yields are optimized for reproducibility, as demonstrated in peer-reviewed studies .

Scientific Research Applications

Chemistry

In the field of chemistry, Methyl 4-(3-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate serves as a building block for synthesizing more complex molecules. Its unique functional groups facilitate various chemical reactions that can lead to the development of novel compounds with tailored properties.

Biology

This compound has been studied for its potential biological activities , including:

- Antimicrobial Properties : Research indicates that derivatives of this compound exhibit significant antimicrobial activity against various pathogens .

- Anticancer Activity : Studies have shown promising results in anticancer applications. The compound's structure allows it to interact with cellular targets involved in cancer progression .

Medicine

In medicinal chemistry, this compound is being investigated for its potential use in drug development. Key areas include:

- Anti-inflammatory Effects : The compound has shown potential as an anti-inflammatory agent due to its ability to modulate inflammatory pathways.

- Antioxidant Properties : Its antioxidant capabilities make it a candidate for formulations aimed at reducing oxidative stress in various diseases .

Industrial Applications

In industry, this compound is utilized in the development of new materials with specific properties. Its unique structure allows for applications in:

Mechanism of Action

The mechanism of action of Methyl 4-(3-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with various molecular targets. The hydroxyl and carbonyl groups can form hydrogen bonds with biological molecules, affecting their function. The aromatic ring can interact with enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Table 1: Structural and Physical Properties of Selected Analogs

Key Observations :

- Ester Group Impact : Benzyl esters (e.g., benzyl 4-(3-hydroxyphenyl)-...) exhibit higher melting points (~212–214°C) compared to methyl/ethyl analogs, likely due to increased molecular weight and π-π stacking .

- Substituent Effects : Electron-withdrawing groups (e.g., chloro in 4-(2-chlorophenyl)-...) enhance antibacterial activity (see Table 2), while hydroxyl/methoxy groups improve solubility and target binding in antimalarial studies .

Key Observations :

- Antibacterial Activity: Chlorophenyl-substituted derivatives (e.g., 4-(2-chlorophenyl)-...) show moderate activity against P. aeruginosa, with MIC values comparable to positive controls .

- Antimalarial Potential: The 3-hydroxyphenyl analog exhibits computational binding affinity for P. falciparum LDH, a critical enzyme in parasite glycolysis .

Table 3: Catalytic Efficiency in Synthesizing Analogs

| Compound Name | Catalyst Used | Reaction Time (min) | Isolated Yield (%) | Reference |

|---|---|---|---|---|

| Ethyl 4-(4-chlorophenyl)-2,7,7-trimethyl-5-oxo-hexahydroquinoline-3-carboxylate | GO@Fe₃O₄@Cur–Cu | 240 | 92 | |

| Ethyl 4-(4-chlorophenyl)-2,7,7-trimethyl-5-oxo-hexahydroquinoline-3-carboxylate | DABCO₂CuCl₄ | 180 | 89 | |

| Methyl 4-(3-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-hexahydroquinoline-3-carboxylate | K₂CO₃ | 360 | 78 |

Key Observations :

- Catalyst Efficiency: Nanocatalysts like GO@Fe₃O₄@Cur–Cu provide higher yields (92%) under mild conditions compared to traditional bases (e.g., K₂CO₃) .

- Regioselectivity : The 3-hydroxyphenyl derivative requires controlled temperatures to achieve regioselective synthesis, avoiding byproducts .

Biological Activity

Methyl 4-(3-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate (often referred to as the compound or simply "the quinoline derivative") is a significant compound in medicinal chemistry due to its diverse biological activities. This article presents an overview of its biological properties, including antioxidant and antibacterial activities, along with relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 369.5 g/mol. The structure features a hexahydroquinoline core with various substituents that contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C22H27NO4 |

| Molecular Weight | 369.5 g/mol |

| IUPAC Name | This compound |

| Purity | Typically >95% |

Antioxidant Activity

Research indicates that derivatives of the quinoline compound exhibit significant antioxidant properties. A study evaluating various polyhydroquinoline derivatives demonstrated that several compounds showed in vitro antioxidant activity ranging from 70% to 98% using the DPPH radical scavenging model . The presence of hydroxyl groups in the structure likely enhances this activity by facilitating hydrogen donation during oxidation processes.

Antibacterial Activity

The antibacterial potential of this compound has been explored in various studies. For instance:

- A study tested several polyhydroquinoline derivatives against Escherichia coli and Bacillus subtilis , revealing that certain derivatives exhibited substantial growth inhibition against these pathogens . Specifically, compounds like 5r and 5v demonstrated effective antibacterial properties.

- Another study highlighted structure-activity relationships (SAR) among oxoquinolone derivatives. It was found that modifications in the quinoline structure significantly impacted their antibacterial efficacy .

Case Studies

-

Study on Antioxidant and Antibacterial Activities :

- Researchers synthesized multiple derivatives of polyhydroquinolines and assessed their antioxidant activities using the DPPH method. The results indicated a strong correlation between structural modifications and antioxidant capacity.

- The antibacterial assessment showed that specific structural features were crucial for enhancing activity against common bacterial strains.

- Crystal Structure Analysis :

Q & A

Q. Table 1: Comparison of Synthetic Methods

| Catalyst | Solvent | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Citric acid | None | 92 | 98 | |

| Ionic liquid (Fe3O4@GO-fucoidan) | Water | 89 | 95 | |

| Conventional Hantzsch | Ethanol | 75 | 85 |

Basic: How is the structural characterization of this compound performed, and what key parameters are validated?

Methodological Answer:

- X-ray Diffraction (XRD) : Single-crystal XRD confirms the triclinic crystal system (space group P1) with lattice parameters a = 7.35 Å, b = 9.63 Å, and c = 13.95 Å. Hydrogen-bonding networks stabilize the 1,4-dihydropyridine ring conformation .

- NMR Spectroscopy : H NMR reveals distinct signals for the methyl groups (δ 1.07–1.95 ppm) and the hydroxyl proton (δ 5.2 ppm, broad) .

- Computational Validation : Density Functional Theory (DFT) optimizations align with experimental bond lengths and angles (RMSD < 0.02 Å) .

Advanced: How can researchers resolve contradictions in crystallographic data refinement for this compound?

Methodological Answer:

Discrepancies in XRD data (e.g., R values > 5%) often arise from twinning or disordered solvent molecules. Strategies include:

- Software Tools : Use SHELXL for robust refinement of hydrogen-bonding networks and OLEX2 for visualizing electron density maps to identify disordered regions .

- Validation Metrics : Cross-check Rint (≤ 5%) and GooF (0.9–1.1) to ensure model reliability. For example, a study achieved R = 0.046 using Bruker SMART APEX data .

Advanced: What pharmacological mechanisms are hypothesized for this compound, and how can they be experimentally validated?

Methodological Answer:

- Calcium Channel Modulation : Design patch-clamp assays on cardiomyocytes to test blockade of L-type calcium channels, referencing similar 1,4-dihydropyridine derivatives .

- Antioxidant Activity : Use DPPH radical scavenging assays (IC50 values) and compare with control antioxidants like ascorbic acid .

- Antibacterial Targets : Perform MIC assays against S. aureus and E. coli, followed by molecular docking to identify interactions with bacterial topoisomerases .

Advanced: How do substituent variations (e.g., hydroxyl vs. methoxy groups) impact biological activity and stability?

Methodological Answer:

- Bioactivity : The 3-hydroxyphenyl group enhances antioxidant activity (IC50 = 12 µM) compared to methoxy derivatives (IC50 = 25 µM) due to improved radical scavenging .

- Photostability : Perform UV degradation studies (λ = 254 nm) to compare half-lives. Hydroxyl groups increase susceptibility to oxidation, requiring stabilization via nanoencapsulation .

Q. Table 2: Substituent Effects on Bioactivity

| Substituent | Antioxidant IC50 (µM) | Antibacterial MIC (µg/mL) |

|---|---|---|

| 3-hydroxyphenyl | 12 | 64 (S. aureus) |

| 4-methoxyphenyl | 25 | 128 (S. aureus) |

| 4-chlorophenyl | 18 | 32 (E. coli) |

Advanced: What solvent-free or green chemistry approaches optimize the synthesis of analogues?

Methodological Answer:

- Mechanochemical Synthesis : Ball-milling reactants with catalysts like Fe3O4@graphene oxide reduces reaction time (2 hours vs. 12 hours) and improves yields (90%) .

- Microwave Assistance : Microwave irradiation (100°C, 300 W) accelerates Hantzsch reactions by 10-fold while maintaining regioselectivity .

Advanced: How can stereochemical isomerism in derivatives affect pharmacological outcomes?

Methodological Answer:

- DL-Isomer Separation : Use chiral HPLC (e.g., Chiralpak AD-H column) to resolve enantiomers. For example, the R-isomer showed 3-fold higher calcium blockade than the S-isomer in racemic mixtures .

- Configuration Validation : Assign absolute configurations via anomalous dispersion in XRD or electronic circular dichroism (ECD) spectra .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.